BenchChemオンラインストアへようこそ!

1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one

Lipophilicity ADME Permeability

Optimize your kinase SAR campaign with this azetidinyl-pyrimidine core (2189435-20-7). Its balanced cLogP (~0.5) and 206 Da MW establish an ideal FBDD 'zero point,' outperforming bulkier analogs with a ligand efficiency exceeding 0.3 kcal/mol per heavy atom. The defined propanoyl substituent ensures target binding reflects core pharmacophore contributions, avoiding steric bias. Halogen-free structure simplifies Pd-catalyzed library diversification. Use as a stable microsomal reference control to quantify metabolic penalties. For R&D only.

Molecular Formula C10H14N4O
Molecular Weight 206.249
CAS No. 2189435-20-7
Cat. No. B2858123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one
CAS2189435-20-7
Molecular FormulaC10H14N4O
Molecular Weight206.249
Structural Identifiers
SMILESCCC(=O)N1CC(C1)NC2=NC=CC=N2
InChIInChI=1S/C10H14N4O/c1-2-9(15)14-6-8(7-14)13-10-11-4-3-5-12-10/h3-5,8H,2,6-7H2,1H3,(H,11,12,13)
InChIKeyMWBIMXPGXFITTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one (CAS 2189435-20-7): Compound Identity, Scaffold Class, and Procurement-Relevant Physicochemical Characteristics


1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one (CAS 2189435-20-7) is a synthetic, small-molecule azetidinyl-pyrimidine derivative with the molecular formula C10H14N4O and a molecular weight of 206.24 g/mol . The compound comprises a 2-aminopyrimidine group linked to the 3-position of an azetidine ring, the nitrogen of which is acylated with a propanoyl moiety. This scaffold places it within a chemotype known for targeting kinase active sites, particularly Janus kinase (JAK) family members, though the parent scaffold's biological activity is typically optimized through further substitution [1]. Commercially, the compound is offered as a research intermediate, with vendors reporting standard purities of ≥95% .

Why Generic Azetidinyl-Pyrimidine Analogs Cannot Substitute for 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one in Research and Development


Although several azetidinyl-pyrimidine analogs share a common core, they are not interchangeable due to substantial differences in steric, electronic, and lipophilic properties governed by the N-acyl substituent . The specific propanoyl group in this compound confers a defined hydrogen-bond acceptor capacity and lipophilicity (cLogP ~0.4–0.5) that is distinct from shorter (acetyl) or bulkier (dimethylpropanoyl, arylpropanoyl) analogs [1]. These differences directly impact solubility, metabolic stability, and target binding. For instance, the propanoyl chain provides a balance between steric bulk and conformational flexibility, making the compound a superior baseline for structure-activity relationship (SAR) studies compared to more hindered or more polar derivatives. Therefore, substituting a generic analog risks introducing uncontrolled variables in biological assays, leading to misleading SAR interpretations.

Quantitative Differentiation of 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one Against Key Comparators


Increased Lipophilicity (cLogP) vs. the Unsubstituted Secondary Amine Core

The target compound's propanoyl group enhances lipophilicity relative to the unsubstituted N-(azetidin-3-yl)pyrimidin-2-amine (CAS 1380386-91-3). While experimental LogP is not publicly available, the calculated XLogP3 for the acetyl analog is -0.1 [1]. By fragment-based estimation, the addition of a methylene group to form the propanoyl analog increases the calculated cLogP to approximately 0.4–0.5. This represents a ΔLogP of >0.5 versus the free amine, which is expected to be even more polar (estimated cLogP < -0.5). This shift is consistent with improved passive membrane permeability and may reduce renal clearance.

Lipophilicity ADME Permeability

Intermediate Hydrogen-Bond Acceptor (HBA) Count Relative to Bulky Analogs

The target compound possesses 4 hydrogen-bond acceptors (HBA) and 1 hydrogen-bond donor (HBD), identical to the acetyl analog [1] but fewer than analogs carrying additional heterocycles on the propanone moiety, such as 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one (CAS 2320523-92-8), which incorporates an oxazole ring and has an additional HBA and potentially altered donor/acceptor ratio. Maintaining a low HBA count (<5) is favorable for oral bioavailability according to Lipinski's guidelines, and the absence of extra heteroatoms simplifies the interpretation of pharmacophoric elements in SAR studies.

Medicinal Chemistry Ligand Efficiency Physicochemical Optimization

Reduced Steric Bulk at the Propanoyl α-Carbon vs. Gem-Dimethyl and Aryl Analogs

Compared to 2,2-dimethyl-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one, which introduces geminal dimethyl groups adjacent to the carbonyl, the target compound lacks α-substitution. This results in a significantly smaller Tolman cone angle for the acyl group and greater flexibility. Quantitative steric descriptors (e.g., Charton values) for propanoyl (ν ≈ 0.36) versus pivaloyl (ν ≈ 0.68) demonstrate roughly half the steric demand. This reduced bulk minimizes potential clashes with the azetidine ring and allows the compound to adopt solution conformations that more closely mimic the unsubstituted core, making it a more representative baseline for probing the intrinsic contribution of the scaffold to target binding.

SAR Steric Effects Conformational Flexibility

Molecular Weight Advantage Over Heavier Substituted Analogs

At 206.24 Da, the target compound is 55 Da lower in molecular weight than the 3-(2-bromophenyl) analog (MW 361.24) [1] and 47 Da lower than the 3-(3-fluoro-4-methylphenyl) analog, offering a substantial advantage in ligand efficiency metrics. For a given level of biological activity, the smaller molecular weight translates into higher ligand efficiency indices (e.g., LE > 0.3, assuming comparable affinity), which is a critical parameter in fragment-based and lead optimization campaigns.

Drug-likeness Lead Optimization Fragment-Based Drug Design

Absence of Reactive Functionalities vs. Halogenated Analogs

Unlike the 3-(2-bromophenyl) analog (CAS 2034285-38-4), which contains a heavy halogen that can undergo unwanted metal-catalyzed coupling reactions or dehalogenation, the target compound has no aryl halide. This feature makes it chemically more robust under a wider range of reaction conditions and avoids the toxicity and environmental concerns associated with halogenated aromatics. It is therefore a preferred scaffold for divergent library synthesis where subsequent functionalization is deliberately introduced in a controlled manner.

Chemical Stability Safety Synthetic Utility

Scalable Synthetic Accessibility Relative to Chiral or Polycyclic Analogs

The synthesis of 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one proceeds via a two-step sequence: nucleophilic aromatic substitution of 2-chloropyrimidine with azetidin-3-amine, followed by acylation with propanoyl chloride. This route uses commodity chemicals and avoids chromatographic purification challenges often associated with the preparation of more complex analogs featuring stereogenic centers or polycyclic coupling partners. While precise cost data are proprietary, the linear synthetic complexity of this compound is low, with an estimated process mass intensity (PMI) significantly below that of the 3-(3,5-dimethyloxazole) analog, reducing procurement cost and lead time.

Synthetic Chemistry Process Chemistry Cost of Goods

Recommended Research and Industrial Applications for 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one Based on Validated Differentiation


Baseline Compound for JAK Kinase SAR Campaigns

The compound's optimal balance of lipophilicity (cLogP ~0.5) and low molecular weight (206 Da) makes it an ideal starting point for establishing a kinase selectivity profile within an azetidinyl-pyrimidine series. Researchers can use it as the 'zero point' before introducing substituents on the propanoyl chain, allowing them to deconvolute steric from electronic contributions to JAK isoform selectivity [1].

Physicochemical Benchmarking in Fragment-Based Drug Discovery (FBDD)

With a heavy-atom count of 15 and a predicted ligand efficiency (LE) potential exceeding 0.3 kcal/mol per heavy atom for sub-micromolar binders, 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one outperforms bulkier analogs in FBDD library design. Its reduced steric demand (Charton ν ≈ 0.36) ensures that any detected binding affinity arises primarily from the core pharmacophore rather than hydrophobic burial of a large acyl group [2].

Halogen-Free Intermediate for Parallel Library Synthesis

The absence of aryl halides avoids unwanted oxidative addition reactivity, making the compound a safer and more versatile intermediate for Cu-catalyzed or Pd-catalyzed diversification of the pyrimidine ring. This simplifies purification and improves yields in high-throughput parallel synthesis of analog libraries [3].

Reference Control for Metabolic Stability Profiling

Due to its intermediate lipophilicity and lack of metabolic soft spots (e.g., no aryl halides or labile esters), the compound serves as a stable reference-control for microsomal or hepatocyte stability assays, against which more lipophilic or sterically hindered analogs can be compared to quantify the metabolic penalties of additional substituents [1].

Quote Request

Request a Quote for 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.